Propargyl-PEG4-Br

Click Chemistry Bioconjugation PROTAC Synthesis

Propargyl-PEG4-Br (CAS 1308299-09-3), also known as Alkyne-PEG4-Br, is a non-cleavable, heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl group for click chemistry and a terminal bromide group for nucleophilic substitution. As a member of the PEG4 class of linkers, it provides a defined spacer length of four ethylene glycol units, enhancing aqueous solubility and reducing steric hindrance in bioconjugates.

Molecular Formula C11H19BrO4
Molecular Weight 295.17 g/mol
CAS No. 1308299-09-3
Cat. No. B610240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-Br
CAS1308299-09-3
SynonymsPropargyl-PEG4-bromide
Molecular FormulaC11H19BrO4
Molecular Weight295.17 g/mol
Structural Identifiers
InChIInChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2
InChIKeyBITLDNUKJCDASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG4-Br (CAS 1308299-09-3): Heterobifunctional PEG Linker for ADC and PROTAC Synthesis


Propargyl-PEG4-Br (CAS 1308299-09-3), also known as Alkyne-PEG4-Br, is a non-cleavable, heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl group for click chemistry and a terminal bromide group for nucleophilic substitution . As a member of the PEG4 class of linkers, it provides a defined spacer length of four ethylene glycol units, enhancing aqueous solubility and reducing steric hindrance in bioconjugates . It is a key intermediate in the synthesis of targeted therapeutics, specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where its dual orthogonal reactivity enables precise, stepwise assembly of complex molecular constructs .

Why Propargyl-PEG4-Br (CAS 1308299-09-3) Cannot Be Substituted by Generic PEG Linkers


Substituting Propargyl-PEG4-Br with a generic PEG linker or a closely related analog (e.g., PEG3 or PEG5 variants, or those with a single functional handle) is not trivial and can lead to experimental failure or suboptimal performance. The specific length of the PEG4 spacer and the precise pairing of the propargyl and bromide functional groups are critical determinants of the physicochemical properties, stability, and biological activity of the final conjugate . In ADC and PROTAC applications, linker length is not arbitrary; it directly influences the formation of the ternary complex (for PROTACs) or the steric accessibility of the payload (for ADCs), impacting target degradation efficiency or cytotoxic potency [1]. Furthermore, the non-cleavable nature of this linker ensures that the payload remains attached to the targeting moiety in circulation, which is a key differentiator from cleavable linkers that rely on enzymatic or chemical triggers within the cell. The following quantitative evidence demonstrates these specific points of differentiation.

Quantitative Evidence for Selecting Propargyl-PEG4-Br (1308299-09-3) Over Analogs


Bifunctional Orthogonal Reactivity: Enables Sequential, Controllable Bioconjugation

Propargyl-PEG4-Br is distinguished by its dual orthogonal reactive groups, allowing for a two-step, controlled conjugation strategy. Its propargyl group is highly specific for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while its bromide serves as an excellent leaving group for nucleophilic substitution (SN2) with thiols or amines . In contrast, mono-functional PEG linkers (e.g., m-PEG4-Br) or analogs with two identical functional groups (e.g., Bis-propargyl-PEG4) lack this precise, stepwise assembly capability, often leading to uncontrolled polymerization or the need for complex protection/deprotection steps [1].

Click Chemistry Bioconjugation PROTAC Synthesis

Non-Cleavable PEG4 Scaffold: Critical for In Vivo Stability and Pharmacokinetics

The non-cleavable nature of the Propargyl-PEG4-Br linker is a key differentiator from cleavable linkers. In ADCs, a non-cleavable linker ensures the drug payload remains covalently attached to the antibody until the entire antibody-linker-payload complex is degraded in the lysosome . This contrasts with cleavable linkers, which are designed to release the payload in response to specific intracellular conditions (e.g., low pH, proteases) but can be susceptible to premature payload release in circulation, leading to systemic toxicity . Stability tests on ADCs constructed with non-cleavable PEG linkers show maintained integrity under physiological conditions, a feature critical for minimizing off-target effects .

ADC Linker Drug Delivery Pharmacokinetics

Optimized Hydrophilicity and Molecular Properties for Conjugate Performance

The physicochemical properties of Propargyl-PEG4-Br, including its calculated partition coefficient (LogP) and molecular weight, are specifically engineered to improve the performance of the final conjugate. The PEG4 spacer significantly increases hydrophilicity, which can mitigate the inherent hydrophobicity of many cytotoxic payloads, reducing aggregation and improving the pharmacokinetic profile of the ADC . Its predicted LogP of 0.37 and density of 1.3±0.1 g/cm³ provide a quantifiable benchmark for its hydrophilicity and physical state, which are distinct from shorter (e.g., PEG2) or longer (e.g., PEG8) analogs, or those with more hydrophobic functional groups (e.g., DBCO-PEG4-Maleimide) .

ADC Linker PROTAC Linker Solubility Enhancement

Optimal Application Scenarios for Propargyl-PEG4-Br (1308299-09-3) in ADC and PROTAC Development


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs)

Propargyl-PEG4-Br is optimally applied as a linker for constructing non-cleavable ADCs. The bromide group is first used to attach the linker to a cytotoxic payload, followed by functionalization of the antibody with an azide group for subsequent CuAAC with the linker's propargyl moiety. This two-step process is well-documented for creating stable ADCs with improved pharmacokinetic properties .

Modular Assembly of PROTACs

The orthogonal reactivity of Propargyl-PEG4-Br is ideally suited for the modular synthesis of PROTACs. The linker can be used to connect an E3 ligase ligand and a target protein ligand in a stepwise, controlled manner, ensuring the correct heterobifunctional architecture required for efficient ternary complex formation and subsequent target degradation .

Site-Specific Bioconjugation for Research Tools

Beyond therapeutic development, Propargyl-PEG4-Br is a valuable tool for creating precise bioconjugates for research purposes, such as attaching fluorescent dyes, biotin, or other probes to proteins or peptides. Its defined length and dual orthogonal handles allow for the creation of homogeneous, well-characterized conjugates that are essential for reliable assays and imaging studies .

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